molecular formula C12H10N4O B1436500 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 650628-09-4

1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No. B1436500
M. Wt: 226.23 g/mol
InChI Key: SOGRRZBOUJOGPU-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine .


Synthesis Analysis

In a study, four series of new pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized with both green and conventional methods . All the synthesized candidates were chemically confirmed using spectroscopic methods, and the DFT of the reaction mechanism was illustrated .

Scientific Research Applications

  • Anti-inflammatory Applications

    • Field : Medicinal Chemistry
    • Summary : Pyrimidines display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Methods : Numerous methods for the synthesis of pyrimidines are described . Preliminary SAR analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were useful for its anti-inflammatory activity .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Therapeutic Potential

    • Field : Pharmaceutical Sciences
    • Summary : The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .
    • Methods : All the synthetic protocols to prepare these pyridopyrimidine derivatives which have shown a therapeutic interest or have been approved for use as therapeutics according to bibliographic research conducted on Reaxys and Scifinder .
    • Results : Among them, we can mention palbociclib and dilmapimod .
  • Buchwald–Hartwig Reaction

    • Field : Organic Chemistry
    • Summary : The Buchwald–Hartwig reaction is a carbon-nitrogen cross-coupling reaction that is vital in organic synthesis . Arylamines, one of the products of this reaction, are key frameworks in several natural products, pharmaceuticals, and other biologically active compounds .
    • Methods : The reaction involves the use of palladium and copper catalysts, along with a variety of ligands . The reaction has wide scope and is used for the synthesis of aromatic C–N bonds .
    • Results : The reaction has been used extensively in the synthesis of heterocyclic compounds and in the total synthesis of natural products .
  • Synthesis of Bicyclic Systems

    • Field : Organic Chemistry
    • Summary : Pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs are types of bicyclic [6 + 6] systems . These compounds have been studied for their chemistry and biological significance .
    • Methods : The synthesis methods involve reactions of the substituents linked to the ring carbon and nitrogen atoms .
    • Results : These compounds have been applied on a large scale in the medical and pharmaceutical fields .
  • Fluorescent Properties

    • Field : Material Science
    • Summary : Fused pyrazolo[3,4-b]pyridines, a class of compounds related to pyrimidines, have shown high fluorescence .
    • Methods : The fluorescent properties can be studied using various spectroscopic techniques .
    • Results : These fluorescent properties could have potential applications in the development of optoelectronic devices .
  • Therapeutic Applications

    • Field : Pharmaceutical Sciences
    • Summary : Piritrexim (PTX) is a synthetic antifolate with a pyrimidine moiety . It has anti-parasitic, anti-psoriatic, and anti-tumor properties .
    • Methods : The compound is synthesized using various organic reactions .
    • Results : The compound has been used as a therapeutic agent in various medical conditions .
  • Anti-Cancer Applications

    • Field : Medicinal Chemistry
    • Summary : Pyrazolo[3,4-b]pyridine and its derivatives are known to have a wide range of biological activities such as anti-cancer .
    • Methods : The anti-cancer properties can be studied using various biological assays .
    • Results : These compounds have shown promising results in preclinical studies .
  • Neuroactive Agent

    • Field : Neuroscience
    • Summary : Pyrazolo[3,4-b]pyridine and its derivatives are known to have neuroactive properties .
    • Methods : The neuroactive properties can be studied using various neurological assays .
    • Results : These compounds have shown promising results in preclinical studies .
  • Optoelectronic Devices

    • Field : Material Science
    • Summary : Fused pyrazolo[3,4-b]pyridines showed photochemical properties of high fluorescence .
    • Methods : The fluorescent properties can be studied using various spectroscopic techniques .
    • Results : These fluorescent properties could have potential applications in the development of optoelectronic devices .
  • Anti-Parasitic Applications

    • Field : Pharmaceutical Sciences
    • Summary : Piritrexim (PTX) is a synthetic antifolate with a pyrimidine moiety . It has anti-parasitic properties .
    • Methods : The compound is synthesized using various organic reactions .
    • Results : The compound has been used as a therapeutic agent in various medical conditions .
  • Anti-Psoriatic Applications

    • Field : Dermatology
    • Summary : Piritrexim (PTX) is a synthetic antifolate with a pyrimidine moiety . It has anti-psoriatic properties .
    • Methods : The compound is synthesized using various organic reactions .
    • Results : The compound has been used as a therapeutic agent in various medical conditions .
  • Anti-Tumor Applications

    • Field : Oncology
    • Summary : Piritrexim (PTX) is a synthetic antifolate with a pyrimidine moiety . It has anti-tumor properties .
    • Methods : The compound is synthesized using various organic reactions .
    • Results : The compound has been used as a therapeutic agent in various medical conditions .

Safety And Hazards

While specific safety and hazard information for “1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” is not available, general safety measures for handling similar compounds include wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

properties

IUPAC Name

1-(3-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-8-3-2-4-9(5-8)16-11-10(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGRRZBOUJOGPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365910
Record name 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

CAS RN

650628-09-4
Record name 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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